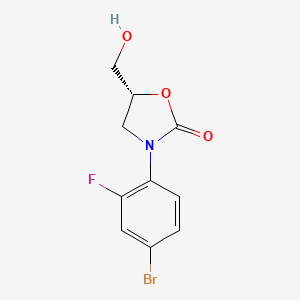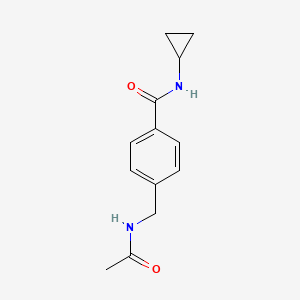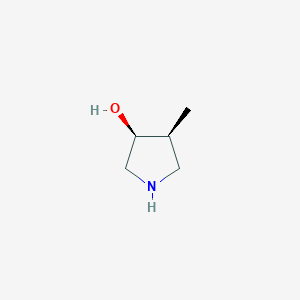
magnesium;N,N-dimethyl-4-phenylaniline;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;N,N-dimethyl-4-phenylaniline;bromide typically involves the reaction of 4-bromo-N,N-dimethylaniline with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation . The general reaction is as follows:
4-bromo-N,N-dimethylaniline+Mg→4-(N,N-Dimethyl)aniline magnesium bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to prevent contamination and side reactions .
化学反応の分析
Types of Reactions
Magnesium;N,N-dimethyl-4-phenylaniline;bromide primarily undergoes Grignard reactions, where it acts as a nucleophile to attack electrophilic carbon atoms. It can also participate in substitution reactions, where the bromide ion is replaced by other nucleophiles .
Common Reagents and Conditions
Grignard Reactions: Typically carried out in anhydrous conditions using solvents like THF or diethyl ether. Common electrophiles include carbonyl compounds such as aldehydes, ketones, and esters.
Substitution Reactions: These reactions often involve the use of other halides or nucleophiles under anhydrous conditions.
Major Products
The major products of these reactions depend on the electrophile used. For example, reacting with an aldehyde would yield a secondary alcohol, while reacting with a ketone would yield a tertiary alcohol .
科学的研究の応用
Magnesium;N,N-dimethyl-4-phenylaniline;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, particularly in forming carbon-carbon bonds.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism of action of magnesium;N,N-dimethyl-4-phenylaniline;bromide in Grignard reactions involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can then attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds . The molecular targets are typically carbonyl groups, and the pathways involve nucleophilic addition to these groups .
類似化合物との比較
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with similar reactivity but lacks the dimethylamino group.
Methylmagnesium bromide: A simpler Grignard reagent used for similar purposes but with different reactivity due to the absence of the phenyl group.
Uniqueness
Magnesium;N,N-dimethyl-4-phenylaniline;bromide is unique due to the presence of the dimethylamino group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other Grignard reagents may not be as effective .
特性
分子式 |
C14H14BrMgN |
|---|---|
分子量 |
300.48 g/mol |
IUPAC名 |
magnesium;N,N-dimethyl-4-phenylaniline;bromide |
InChI |
InChI=1S/C14H14N.BrH.Mg/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12;;/h3-4,6-11H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
MZALDAIABXGOFW-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



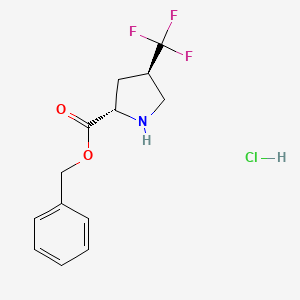
![N-[10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14892085.png)


![[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892106.png)
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)
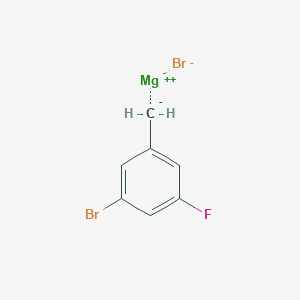
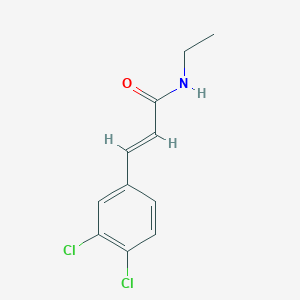
![6-Methoxy-2-azaspiro[3.4]octane](/img/structure/B14892134.png)
![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)
